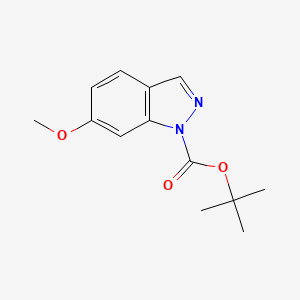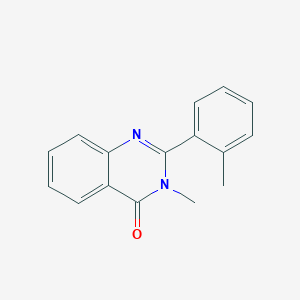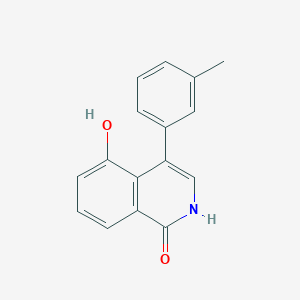
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Studies have investigated its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has focused on its anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites, inhibiting the function of specific proteins involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
- tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
tert-butyl 6-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-7-10(17-4)6-5-9(11)8-14-15/h5-8H,1-4H3 |
Clé InChI |
LEPRUPSSOLRUHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)




![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)


![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)
